Silane, tetrakis(pentafluorophenyl)-

概要

説明

C24F20Si

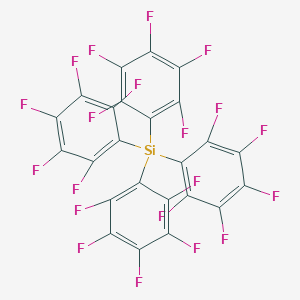

. This compound is characterized by the presence of four pentafluorophenyl groups attached to a central silicon atom. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.準備方法

Synthetic Routes and Reaction Conditions: The synthesis of silane, tetrakis(pentafluorophenyl)- typically involves the reaction of silicon tetrachloride with pentafluorophenyl lithium or pentafluorophenyl magnesium bromide. The general reaction can be represented as follows:

SiCl4+4C6F5Li→Si(C6F5)4+4LiCl

This reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is typically stirred at low temperatures to ensure complete conversion and to avoid side reactions.

Industrial Production Methods: While the laboratory synthesis of silane, tetrakis(pentafluorophenyl)- is well-documented, its industrial production may involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

化学反応の分析

Types of Reactions: Silane, tetrakis(pentafluorophenyl)- can undergo various chemical reactions, including:

Substitution Reactions: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The silicon center can participate in oxidation and reduction reactions, altering the oxidation state of silicon.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and pentafluorophenol.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products:

Substitution Reactions: Products depend on the substituent introduced.

Oxidation: Silanols or siloxanes.

Reduction: Reduced silicon species.

Hydrolysis: Silanols and pentafluorophenol.

科学的研究の応用

Applications in Catalysis

2.1 Role as a Cocatalyst

Tetrakis(pentafluorophenyl)borate has been identified as an effective cocatalyst in olefin polymerization processes. It enhances the catalytic activity of metallocene catalysts, leading to improved polymer yields and properties. For instance, research indicates that ammonium tetrakis(pentafluorophenyl)borate significantly boosts the efficiency of propylene polymerization when used alongside traditional catalysts like MAO (methylaluminoxane) .

2.2 Diels–Alder Reactions

This silane compound has also been utilized in Diels–Alder reactions as a catalyst, demonstrating its ability to facilitate complex organic transformations while maintaining high selectivity and yield . The stability of tetrakis(pentafluorophenyl) compounds against electrophilic attack makes them suitable for these types of reactions.

Applications in Material Science

3.1 Surface Modification

Silanes are widely used for surface modification of materials, particularly in enhancing adhesion between organic and inorganic substrates. Tetrakis(pentafluorophenyl)silane can be employed to modify the surfaces of polymers and composites, improving their mechanical properties and resistance to environmental factors such as moisture and chemicals .

3.2 Fiberglass Reinforcement

In fiberglass-reinforced plastics, silane coupling agents like tetrakis(pentafluorophenyl)silane improve the bonding between glass fibers and resin matrices. This results in enhanced strength and durability of the composite materials used in automotive, marine, and construction applications .

Table 1: Comparison of Tetrakis(pentafluorophenyl)silane with Other Silanes

| Property | Tetrakis(pentafluorophenyl)silane | Amino Silanes | Alkoxy Silanes |

|---|---|---|---|

| Chemical Stability | High | Moderate | Low |

| Adhesion Promotion | Excellent | Good | Variable |

| Application Areas | Polymer composites | Coatings | Sealants |

| Typical Uses | Fiberglass reinforcement | Adhesives | Surface treatments |

Table 2: Catalytic Performance in Olefin Polymerization

| Cocatalyst | Polymer Yield (g) | Reaction Conditions |

|---|---|---|

| Ammonium Tetrakis(pentafluorophenyl)borate | 1500 | 80°C, 1 hour |

| MAO | 1200 | 80°C, 1 hour |

Case Studies

5.1 Case Study: Olefin Polymerization

A study demonstrated that using ammonium tetrakis(pentafluorophenyl)borate as a cocatalyst resulted in a significant increase in the polymer yield compared to traditional methods. The research highlighted its potential for industrial applications due to its efficiency and ability to function under milder conditions .

5.2 Case Study: Surface Treatment of Composites

In another investigation, tetrakis(pentafluorophenyl)silane was applied to enhance the adhesion properties of fiberglass composites used in aerospace applications. The results showed a marked improvement in tensile strength and moisture resistance, validating its effectiveness as a coupling agent .

作用機序

The mechanism by which silane, tetrakis(pentafluorophenyl)- exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing nature of the pentafluorophenyl groups can stabilize reactive intermediates, facilitating various transformations. In material science, its fluorinated structure imparts unique properties such as hydrophobicity and chemical resistance.

類似化合物との比較

Silane, tetrakis(trifluoromethyl)-: Similar in structure but with trifluoromethyl groups instead of pentafluorophenyl groups.

Tetraphenylsilane: Contains phenyl groups instead of pentafluorophenyl groups.

Tetrakis(trimethylsilyl)silane: Features trimethylsilyl groups.

Uniqueness: Silane, tetrakis(pentafluorophenyl)- is unique due to the presence of highly electronegative pentafluorophenyl groups, which significantly influence its reactivity and properties compared to other similar compounds. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics.

生物活性

Silane, tetrakis(pentafluorophenyl)- is a fluorinated silane compound with significant implications in various biological and chemical applications. The unique properties of this compound stem from its structure, which features four pentafluorophenyl groups attached to a silicon atom. This article explores the biological activity of tetrakis(pentafluorophenyl)silane, focusing on its mechanisms of action, applications in pharmaceuticals, and relevant case studies.

- Molecular Formula : C₁₈F₂₀Si

- Appearance : Colorless to pale yellow liquid

- Boiling Point : Approximately 165°C

- Density : 1.26 g/cm³ at 20°C

The presence of multiple fluorine atoms enhances the compound's stability and reactivity, making it a valuable reagent in organic synthesis and materials science.

Target Interactions

Tetrakis(pentafluorophenyl)silane exhibits unique interactions with biological molecules due to its electronegative fluorine atoms. This property allows it to modify the biological activity of various compounds, particularly in the synthesis of pharmaceuticals and agrochemicals. It can act as a reducing agent and participate in nucleophilic substitution reactions, where it can introduce pentafluorophenyl groups into organic molecules, enhancing their stability and reactivity .

Mode of Action

The biological activity of tetrakis(pentafluorophenyl)silane is primarily attributed to its ability to form complexes with other chemical species. For instance, it has been shown to interact with hydrosilanes and alkoxysilanes in the presence of Lewis acids like tris(pentafluorophenyl)borane (TPFPB), facilitating hydride transfer reactions that are crucial in polymer synthesis . The compound's reactivity is influenced by steric factors and electronic properties imparted by the pentafluorophenyl groups.

Applications in Pharmaceuticals

Tetrakis(pentafluorophenyl)silane plays a pivotal role in drug development. Its ability to modify biological activity makes it useful in synthesizing various pharmaceutical agents. For example:

- Synthesis of Anticancer Agents : Research has indicated that derivatives of tetrakis(pentafluorophenyl)silane can be utilized in creating potent anticancer drugs by enhancing the efficacy of existing compounds through structural modifications .

- Agrochemical Development : The compound is also employed in developing agrochemicals, where its unique properties help improve the effectiveness and stability of pesticides and herbicides.

Study 1: Hydride Transfer Reactions

In a study published by Ganachaud et al., tetrakis(pentafluorophenyl)silane was used in hydride transfer reactions catalyzed by TPFPB. The results demonstrated that the compound could effectively facilitate the formation of high-molecular-weight polysiloxanes, showcasing its utility in polymer chemistry .

Study 2: Synthesis of Fluorinated Compounds

A recent investigation highlighted the use of tetrakis(pentafluorophenyl)silane as a precursor for synthesizing fluorinated organic compounds. The study revealed that reactions involving this silane led to the successful incorporation of pentafluorophenyl groups into various substrates, significantly enhancing their chemical properties .

Comparative Analysis

| Property/Aspect | Tetrakis(pentafluorophenyl)silane | Other Silanes |

|---|---|---|

| Reactivity | High due to fluorination | Varies; generally lower |

| Stability | High | Moderate |

| Applications | Pharmaceuticals, Agrochemicals | General synthesis |

| Mechanism of Action | Complex formation | Varies; often simpler |

特性

IUPAC Name |

tetrakis(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24F20Si/c25-1-5(29)13(37)21(14(38)6(1)30)45(22-15(39)7(31)2(26)8(32)16(22)40,23-17(41)9(33)3(27)10(34)18(23)42)24-19(43)11(35)4(28)12(36)20(24)44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEYHXXYHXDHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[Si](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24F20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329891 | |

| Record name | Silane, tetrakis(pentafluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1524-78-3 | |

| Record name | Silane, tetrakis(pentafluorophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, tetrakis(pentafluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。